N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
Description
Properties
IUPAC Name |
N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxoisoquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-21-9-13(11-7-2-3-8-12(11)16(21)23)14(22)18-17-20-19-15(24-17)10-5-4-6-10/h2-3,7-10H,4-6H2,1H3,(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYEFCYKTVDHACD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=NN=C(S3)C4CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via alkylation reactions using cyclobutyl halides.
Formation of the Isoquinoline Moiety: The isoquinoline moiety can be synthesized through the Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine.
Coupling Reactions: The final step involves coupling the thiadiazole and isoquinoline intermediates using amide bond formation reactions, typically employing coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups such as halides or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups.
Scientific Research Applications
N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Thiadiazole Derivatives
*Estimated based on structural analogs.
†Calculated from molecular formulas in .
Substituent Effects :
- The cyclobutyl group in the target compound provides intermediate steric bulk compared to the smaller cyclopropyl () and larger tert-butyl () groups. This may influence solubility and membrane permeability, as cyclobutyl’s moderate lipophilicity (predicted LogP ~4.5) balances hydrophobicity and bioavailability .
- Thioether-linked substituents (e.g., benzylthio in 5h) generally increase molecular weight and reduce yields compared to alkyl or aryl groups, as seen in (yields 74–88% vs. cyclobutyl/cyclopropyl analogs).
- Melting Points: Thiadiazoles with aromatic substituents (e.g., 5e, 5h) exhibit lower melting points (132–135°C) compared to non-aromatic analogs, likely due to reduced crystallinity from flexible side chains .
Functional Group and Bioactivity Comparisons
- Carboxamide vs. Urea Derivatives: The target’s carboxamide group distinguishes it from urea-based thiadiazoles like tebuthiuron (), which features a dimethylurea moiety.
- Isoquinoline vs.
Biological Activity
N-(5-Cyclobutyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a compound that belongs to the class of thiadiazoles and isoquinolines. This compound has garnered interest due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article aims to explore its biological activity through various studies and data.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| CAS No. | 57773-95-2 |
| Molecular Formula | C13H14N4OS |
| Molecular Weight | 270.34 g/mol |
| IUPAC Name | This compound |
| InChI Key | WVKUUSFMXRIWSB-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, disrupting normal cellular functions.
- DNA Interaction: It can bind to DNA, potentially interfering with replication and transcription processes.
- Signaling Pathway Modulation: The compound may alter signaling pathways that regulate cellular processes such as proliferation and apoptosis.
Antimicrobial Activity
Research has demonstrated that derivatives of thiadiazoles exhibit significant antimicrobial properties. For example:
- A study highlighted the antibacterial activity of thiadiazole derivatives against pathogens like Xanthomonas axonopodis and Xanthomonas oryzae, with effective concentrations (EC50) reported as low as 15 μg/ml .
Antifungal Activity
The compound's antifungal properties were assessed against various strains. The results indicated that it exhibited lower inhibitory effects on certain fungi compared to established antifungals like carbendazim .
Anticancer Potential
Thiadiazole derivatives have been explored for their anticancer potential. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and death .
Case Studies
Several studies have focused on the biological activities of similar thiadiazole compounds:
- Study on Antimicrobial Efficacy:
- Antifungal Activity Assessment:
- Anticancer Activity Investigation:
Q & A
Q. Table 1: Example Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclobutyl-thiadiazole formation | Cyclobutanecarbonyl chloride, thiourea, reflux in EtOH | 65–75 | ≥95% |
| Carboxamide coupling | EDCI, HOBt, DMF, 80°C, 12h | 50–60 | ≥98% |
Basic Question: How is the structural integrity of this compound validated in academic settings?
Answer:
Multi-technique characterization is essential:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the thiadiazole and cyclobutyl groups. For example, the cyclobutyl protons appear as multiplet peaks at δ 2.5–3.0 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 413.12) .
- X-ray Crystallography : Resolves ambiguities in stereochemistry. SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule crystallography .
Advanced Question: What experimental strategies are employed to assess its biological activity against enzyme targets?
Answer:
- Enzyme Inhibition Assays : Dose-response curves (IC₅₀ values) using recombinant enzymes (e.g., kinases or proteases). For example, fluorescence-based assays quantify ATPase activity inhibition .
- Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics (ΔG, ΔH) to validate target engagement .
- Molecular Docking : Software like AutoDock Vina predicts binding modes. The thiadiazole ring often interacts with hydrophobic enzyme pockets, while the carboxamide forms hydrogen bonds .
Advanced Question: How can computational modeling resolve contradictions between experimental spectral data and crystallographic results?
Answer:
Discrepancies (e.g., unexpected NOE correlations vs. X-ray data) are addressed via:
- DFT Calculations : Compare theoretical NMR chemical shifts (GIAO method) with experimental data to identify conformational flexibility .
- Molecular Dynamics Simulations : Trajectories (10–100 ns) reveal dynamic behavior in solution, explaining deviations from static crystal structures .
Advanced Question: What methodologies are used to study its stability under physiological conditions?
Answer:
- pH Stability Profiling : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC. Thiadiazoles are typically stable at neutral pH but hydrolyze under strongly acidic/basic conditions .
- Plasma Stability Assays : Exposure to human plasma (37°C, 1–24h) followed by LC-MS analysis quantifies metabolic susceptibility .
Advanced Question: How are structure-activity relationship (SAR) studies designed for derivatives of this compound?
Answer:
- Core Modifications : Replace the cyclobutyl group with cyclopentyl or aryl groups to assess steric effects on binding .
- Functional Group Variations : Introduce electron-withdrawing groups (e.g., -NO₂) on the isoquinoline ring to modulate electronic properties .
Q. Table 2: Example SAR Data
| Derivative | Modification | IC₅₀ (μM) | Solubility (µg/mL) |
|---|---|---|---|
| Parent compound | None | 0.25 | 12.3 |
| Cyclopentyl analog | Cyclobutyl → cyclopentyl | 0.18 | 8.9 |
| Nitro-substituted | -CH₃ → -NO₂ | 0.42 | 5.1 |
Advanced Question: What strategies mitigate synthetic challenges in scaling up this compound for preclinical studies?
Answer:
- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic reactions (e.g., thiadiazole formation) .
- Green Chemistry Principles : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity and simplify purification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
